Structural Distinction: Bulkier tert‑Butyl Substituent vs. Linear n‑Alkoxy Analogs
CAS 63149-11-1 incorporates a para‑tert‑butylphenoxy moiety that replaces the linear n‑propoxy or n‑butoxy substituent found in the most active alkoxy‑substituted 1‑hydroxynaphthalene‑2‑carboxanilides (e.g., 2‑hydroxy‑N‑(4‑propoxyphenyl)‑naphthalene‑1‑carboxamide and N‑[4‑(but‑2‑yloxy)phenyl]‑2‑hydroxy‑naphthalene‑1‑carboxamide) [1]. While direct biological head‑to‑head data for CAS 63149-11-1 are absent in the public domain, the tert‑butyl group is both more electron‑donating (inductive effect) and sterically larger (Taft Es ~ –1.54 vs. n‑propoxy ~ –0.36), predicting altered target binding and metabolic stability compared to linear alkoxy comparators [2].
| Evidence Dimension | Substituent steric bulk and electronic character |
|---|---|
| Target Compound Data | tert‑Butyl (C(CH₃)₃): Taft steric parameter Es ≈ –1.54; Hammett σp ≈ –0.20 |
| Comparator Or Baseline | n‑Propoxy: Es ≈ –0.36; n‑Butoxy: Es ≈ –0.39; activity‑optimized alkoxy in published SAR [1] |
| Quantified Difference | tert‑butyl Es is ~4× larger (more sterically demanding) than linear alkoxy substituents |
| Conditions | Compiled physical‑organic parameters; SAR context from 1‑hydroxynaphthalene‑2‑carboxanilide antimycobacterial studies |
Why This Matters
The significant increase in steric bulk directly affects target binding pocket accommodation; a procurement decision must consider that SAR established for linear alkoxy analogs cannot be extrapolated to this tert‑butyl congener.
- [1] Gonec T, Pospisilova S, Kauerova T, Kos J, Dohanosova J, Oravec M, Kollar P, Coffey A, Liptaj T, Cizek A, Jampilek J. N‑Alkoxyphenylhydroxynaphthalenecarboxamides and Their Antimycobacterial Activity. Molecules. 2016;21(8):1068. doi:10.3390/molecules21081068. View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. (Taft steric and Hammett constants; no direct URL—standard reference work). View Source
